Enrofloxacin monohydrochloride

Description

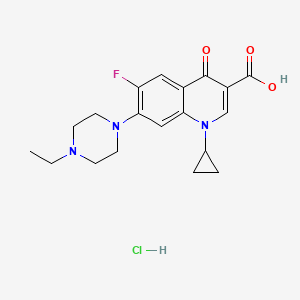

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJWYUDBXNNVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920877 | |

| Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112732-17-9 | |

| Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112732-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Enrofloxacin Monohydrochloride on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin (B1671348), a second-generation fluoroquinolone antibiotic, exerts its potent bactericidal activity by targeting bacterial type II topoisomerases, primarily DNA gyrase. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of enrofloxacin monohydrochloride on DNA gyrase. It details the formation of a stable ternary complex involving enrofloxacin, DNA gyrase, and bacterial DNA, which ultimately leads to the inhibition of DNA replication and cell death. This document summarizes key quantitative data on enzyme inhibition and provides detailed protocols for essential in vitro assays used to study this interaction.

Introduction

Enrofloxacin is a synthetic chemotherapeutic agent widely used in veterinary medicine to treat a broad spectrum of bacterial infections.[1] Its efficacy stems from its ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and, in some bacteria, topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1] DNA gyrase, in particular, is responsible for introducing negative supercoils into the bacterial chromosome, a process essential for DNA compaction and the initiation of replication.[1] By targeting this vital enzyme, enrofloxacin effectively halts bacterial proliferation. This guide focuses specifically on the interaction between enrofloxacin monohydrochloride and its primary target in many Gram-negative bacteria, DNA gyrase.

The Molecular Mechanism of Action

The bactericidal action of enrofloxacin is a multi-step process that culminates in the fragmentation of the bacterial chromosome.[1] The core of this mechanism is the stabilization of a transient intermediate in the DNA gyrase catalytic cycle, the cleavage complex.

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[1][3] The catalytic cycle involves the following key steps:

-

DNA Binding: The gyrase complex binds to a segment of DNA.

-

DNA Cleavage: The GyrA subunits introduce a staggered double-strand break in the DNA backbone. This process involves the formation of a covalent bond between a tyrosine residue in each GyrA subunit and the 5'-phosphate end of the cleaved DNA.[1]

-

Strand Passage: Another segment of DNA is passed through the break.

-

DNA Re-ligation: The GyrA subunits reseal the DNA break.[1]

-

ATP Hydrolysis: The GyrB subunits hydrolyze ATP to provide the energy for the supercoiling reaction.

Enrofloxacin intervenes in this cycle by binding to the DNA-gyrase complex, specifically at the interface between the DNA and the GyrA subunits.[4] This binding is non-covalent and is thought to involve a magnesium ion bridge. The presence of enrofloxacin stabilizes the cleavage complex, trapping the enzyme in a state where the DNA is broken and covalently attached to the GyrA subunits.[5] This stalled ternary complex (enrofloxacin-gyrase-DNA) acts as a physical barrier to the progression of replication forks and transcription machinery.[5] The accumulation of these stalled complexes leads to double-strand DNA breaks, triggering the SOS response at low concentrations (bacteriostatic effect) and leading to chromosomal fragmentation and cell death at higher concentrations (bactericidal effect).[1][2]

Signaling Pathway of Enrofloxacin Action

The following diagram illustrates the inhibitory action of enrofloxacin on the DNA gyrase catalytic cycle.

Quantitative Analysis of Enrofloxacin Activity

The inhibitory potency of enrofloxacin against DNA gyrase is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in a given assay. While specific IC50 values for enrofloxacin monohydrochloride can vary depending on the bacterial species, the specific assay conditions, and the purity of the enzyme, the following table provides a summary of reported IC50 values for enrofloxacin and other relevant fluoroquinolones against Escherichia coli DNA gyrase for comparative purposes.

| Fluoroquinolone | Target Enzyme | Assay Type | IC50 (µg/mL) | IC50 (µM) | Bacterial Strain | Reference |

| Enrofloxacin | DNA Gyrase | Supercoiling | ND | ND | E. coli | [Data not readily available in a comparable format] |

| Ciprofloxacin | DNA Gyrase | Supercoiling | ND | 120 nM | E. coli | [6] |

| Levofloxacin | DNA Gyrase | Supercoiling | 28.1 | ND | E. faecalis | [7] |

| Norfloxacin | DNA Gyrase | Supercoiling | ND | ND | E. coli | ND |

| Sitafloxacin | DNA Gyrase | Supercoiling | 1.38 | ND | E. faecalis | [7] |

ND: Not Determined in the cited literature in a directly comparable format. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the inhibitory effects of enrofloxacin on DNA gyrase.

Purification of E. coli DNA Gyrase

The purification of active DNA gyrase is a prerequisite for in vitro inhibition studies. The following protocol is a general guideline for the overexpression and purification of recombinant E. coli DNA gyrase subunits.[3][8]

Workflow for DNA Gyrase Purification

References

- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Overexpression and Purification of Bacterial DNA Gyrase | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification of subunits of Escherichia coli DNA gyrase and reconstitution of enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical and physical properties of enrofloxacin monohydrochloride

An In-depth Technical Guide on the Core Chemical and Physical Properties of Enrofloxacin (B1671348) Monohydrochloride

Introduction

Enrofloxacin is a synthetic, broad-spectrum antimicrobial agent belonging to the fluoroquinolone class of antibiotics.[1][2] It is widely utilized in veterinary medicine to treat a variety of bacterial infections.[3][4] Enrofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3][5] This action disrupts bacterial cell division, ultimately leading to bacterial death.[3] The bactericidal activity of enrofloxacin is concentration-dependent, with the death of susceptible bacteria occurring within 20–30 minutes of exposure.[6] This technical guide provides a comprehensive overview of the core , along with detailed experimental protocols for their determination.

Chemical and Physical Properties

The chemical and physical properties of enrofloxacin and its monohydrochloride salt are summarized below. These properties are crucial for the development of pharmaceutical formulations and for understanding the drug's behavior in biological systems.

General Properties

| Property | Value | Reference |

| Chemical Name | 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride | [7][8] |

| Synonyms | BAY Vp 2674 monohydrochloride; PD160788 monohydrochloride | [9] |

| Appearance | Pale yellow, crystalline powder | [8][10] |

Molecular and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C19H23ClFN3O3 | [7][11] |

| Molecular Weight | 395.86 g/mol | [11] |

| Melting Point | >285°C (decomposition) | [12] |

| pKa1 (Carboxyl Group) | 5.94 - 6.06 | [13][14] |

| pKa2 (Piperazinyl Group) | 7.70 - 8.70 | [13][14] |

| Isoelectric pH | 7.32 | [13][15] |

Solubility Data

The solubility of a drug is a critical factor influencing its absorption and bioavailability. Enrofloxacin is characterized by its poor aqueous solubility.[13]

| Solvent | Solubility | Conditions | Reference |

| Water | 7.14 mg/mL | Ultrasonic assistance needed | [16] |

| Water | 146 µg/mL | 25°C | [13] |

| 0.1 M Phosphate (B84403) Buffer (pH 7.4) | 182 µg/mL | 25°C | [13] |

| DMSO | < 1 mg/mL | Insoluble or slightly soluble, requires warming | [16][17] |

| Dimethylformamide (DMF) | ~10 mg/mL | [17] | |

| Ethanol | ~1.7 mg/mL | [13] | |

| Propylene Glycol | ~1.2 mg/mL | [13] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of enrofloxacin monohydrochloride are provided below.

Determination of Solubility

This protocol describes the equilibrium solubility method.

Materials:

-

Enrofloxacin monohydrochloride

-

Selected solvents (e.g., distilled water, phosphate buffer pH 7.4, ethanol)

-

Sealed conical flasks

-

Magnetic stirrer

-

Centrifuge

-

0.45 µm syringe filter

-

UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of enrofloxacin monohydrochloride to a sealed conical flask containing 5 mL of the chosen solvent.[13][15]

-

Maintain the flasks at a constant temperature (e.g., 25°C).[13][15]

-

Stir the contents using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).[13][15]

-

After stirring, centrifuge the solution to separate the undissolved solid.[13][15]

-

Filter the supernatant through a 0.45 µm filter to obtain a clear, saturated solution.[13][15]

-

Dilute the filtrate with the appropriate solvent to a concentration within the linear range of the UV-Vis spectrophotometer.[13][15]

-

Measure the absorbance of the diluted solution at the maximum wavelength (λmax) for enrofloxacin (approximately 271-277 nm).[15][18]

-

Calculate the concentration of the drug using a pre-established calibration curve or the Beer-Lambert law.[13][15]

-

Determine the solubility by multiplying the calculated concentration by the dilution factor.[13][15]

-

Perform the determination in triplicate to ensure accuracy.[13][15]

Caption: Workflow for Solubility Determination

Determination of Melting Point

This protocol utilizes Synchronous Thermal Analysis (STA), which combines Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Materials:

-

Enrofloxacin monohydrochloride

-

STA instrument (DSC-TGA)

-

Aluminum oxide crucible (or other suitable sample pan)

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Calibrate the STA instrument for temperature and heat flow according to the manufacturer's instructions.

-

Accurately weigh a small amount of the enrofloxacin monohydrochloride sample into the sample crucible.

-

Place the sample crucible and a reference crucible (typically empty or containing a reference material like aluminum oxide) into the instrument.[19]

-

Set the experimental parameters. A typical heating rate is 10°C/min over a temperature range that encompasses the expected melting point (e.g., 25°C to 350°C).[19]

-

Purge the system with an inert gas, such as nitrogen, to provide a controlled atmosphere.[19]

-

Initiate the heating program. The instrument will record the heat flow to the sample compared to the reference (DSC signal) and the change in sample mass (TGA signal) as a function of temperature.

-

Analyze the resulting data. The melting point is identified as the onset or peak temperature of the endothermic event on the DSC curve.[14] The TGA curve will show if mass loss (decomposition) occurs concurrently with melting.[14][19]

Determination of pKa Values

This protocol is based on monitoring changes in NMR chemical shifts during acid-base titration.

Materials:

-

Enrofloxacin monohydrochloride

-

Deuterium oxide (D2O)

-

Deuterium chloride (DCl) solution

-

Sodium deuteroxide (NaOD) solution

-

NMR spectrometer (capable of ¹H and ¹⁵N-¹H HMBC experiments)

-

pH meter calibrated for pD measurements

Procedure:

-

Dissolve a known concentration of enrofloxacin monohydrochloride in D2O.[20]

-

Acquire initial NMR spectra (¹H and ¹⁵N-¹H HMBC) of the solution.

-

Titrate the solution by adding small aliquots of either DCl or NaOD to incrementally change the pD.[20]

-

After each addition of titrant, mix the solution thoroughly and measure the pD using a calibrated pH meter.[20] Convert the measured pD to pH if necessary (pH ≈ pD - 0.4).

-

Acquire ¹H and/or ¹⁵N-¹H HMBC spectra at each pD point.

-

Monitor the chemical shifts of specific protons or nitrogen atoms that are sensitive to the protonation state of the carboxyl and piperazinyl functional groups.

-

Plot the change in chemical shift (δ) versus the pD.

-

Fit the resulting titration curves to the Henderson-Hasselbalch equation or a suitable theoretical model to calculate the pKa values for each ionizable group.[20]

Mechanism of Action Signaling Pathway

Enrofloxacin exerts its antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria).[1][5] These enzymes are crucial for managing DNA topology during replication. Enrofloxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[1][21] This prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, inhibition of DNA replication, and ultimately, cell death.[1][5][21]

References

- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Enrofloxacin | VCA Animal Hospitals [vcahospitals.com]

- 5. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 6. Enrofloxacin - Wikipedia [en.wikipedia.org]

- 7. 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | C19H23ClFN3O3 | CID 45357113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. vetlexicon.com [vetlexicon.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Enrofloxacin [drugfuture.com]

- 11. Enrofloxacin monohydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 12. Enrofloxacin hydrochloride | 112732-17-9 [chemicalbook.com]

- 13. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. ijpsonline.com [ijpsonline.com]

- 16. labsolu.ca [labsolu.ca]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. rjpls.org [rjpls.org]

- 19. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Enrofloxacin Monohydrochloride: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of enrofloxacin (B1671348) monohydrochloride in water and various organic solvents. The following sections present quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and factors influencing solubility to support research and development efforts.

Quantitative Solubility Data

The solubility of enrofloxacin and its salts is a critical parameter in formulation development, analytical method design, and understanding its pharmacokinetic behavior. The following tables summarize the available quantitative solubility data for enrofloxacin monohydrochloride and the base form, enrofloxacin, in various solvents.

Table 1: Solubility of Enrofloxacin Monohydrochloride

| Solvent | Solubility | Temperature | Method | Citation |

| Water (H₂O) | 7.14 mg/mL | Not Specified | Ultrasonic | [1][2] |

| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL (insoluble or slightly soluble) | Not Specified | Ultrasonic, warming, heat to 60°C | [1] |

Table 2: Solubility of Enrofloxacin (Base)

| Solvent | Solubility | Temperature | Citation |

| Water | 0.146 mg/mL (146 µg/mL) | 25°C | [3][4] |

| Water | 0.23 g/L (0.23 mg/mL) | Not Specified | [5] |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL (warmed) | Not Specified | [6] |

| Dimethylformamide (DMF) | ~10 mg/mL | Not Specified | [6] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [6] |

| Ethanol | Solubility increases with temperature | 303.15 to 321.05 K | [7] |

| 2-Propanol | Solubility increases with temperature | 303.15 to 321.05 K | [7] |

| Acetonitrile | Solubility increases with temperature | 303.15 to 321.05 K | [7] |

| Acetic Ether | Solubility increases with temperature | 303.15 to 321.05 K | [7] |

Table 3: Qualitative Solubility of Enrofloxacin Hydrochloride

| Solvent | Solubility Description |

| Water | Sparingly soluble or freely soluble[8][9][10] |

| Methanol | Very slightly soluble[9][10] |

| Ethanol | Very slightly soluble[9] |

| Chloroform | Practically insoluble[9][10] |

| Hydroxide TS | Sparingly soluble[10] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in pharmaceutical sciences. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of compounds like enrofloxacin monohydrochloride.

Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[11]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Protocol:

-

Preparation: Add an excess amount of enrofloxacin monohydrochloride to a known volume of the desired solvent in a sealed flask or vial.[11] It is crucial to ensure a solid excess remains to confirm saturation.

-

Equilibration: Agitate the flasks at a constant temperature using a shaker or orbital incubator. The equilibration time can be 24 hours or longer to ensure thermodynamic equilibrium is achieved.[12][13]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration. A 0.45 µm filter is commonly used.[14]

-

Quantification: Analyze the concentration of enrofloxacin monohydrochloride in the clear supernatant. This can be done using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[13][15]

-

Data Reporting: The solubility is typically reported in units such as mg/mL or g/L at the specified temperature.

Potentiometric Titration Method

Potentiometric titration is a useful method for determining the solubility of ionizable compounds.[16][17]

Principle: This method involves the titration of a solution containing the compound of interest with an acid or base. The change in pH or potential is monitored, and the solubility can be determined from the titration curve, particularly for compounds with pH-dependent solubility.

Detailed Protocol:

-

Instrument Setup: Calibrate a pH meter or potentiometer with standard buffer solutions.

-

Sample Preparation: Prepare a suspension of enrofloxacin monohydrochloride in water or a suitable buffer.

-

Titration: Titrate the suspension with a standardized solution of a strong acid or base. Record the pH or potential at regular intervals of titrant addition.

-

Data Analysis: Plot the pH or potential as a function of the volume of titrant added. The solubility can be calculated from the inflection points on the titration curve, which correspond to the equivalence points. This method allows for the determination of the intrinsic solubility and pKa values.[16][17]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of enrofloxacin.

Caption: Workflow for determining solubility via the shake-flask method.

Caption: Key factors that modulate the solubility of enrofloxacin.

References

- 1. labsolu.ca [labsolu.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. discofinechem.com [discofinechem.com]

- 9. Enrofloxacin Hcl - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 10. molekula.com [molekula.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of Enrofloxacin Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of enrofloxacin (B1671348) monohydrochloride, a widely used fluoroquinolone antibiotic in veterinary medicine. This document outlines the primary synthetic pathways, details purification protocols, and presents quantitative data to support experimental design and process optimization. Furthermore, it includes visualizations of the synthesis workflow and the compound's mechanism of action to facilitate a deeper understanding.

Synthesis of Enrofloxacin Monohydrochloride

The most common industrial synthesis of enrofloxacin involves a nucleophilic substitution reaction. This process is typically followed by conversion to its monohydrochloride salt to improve its solubility and bioavailability.

Synthesis of Enrofloxacin Base

The foundational step is the synthesis of the enrofloxacin base. The primary route involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with N-ethylpiperazine.

A general experimental protocol is as follows:

-

A mixture of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and N-ethylpiperazine is prepared.

-

A catalyst, such as nano iron oxide on ZrO2-coated sulfonic acid (n-FZSA), can be added to the mixture.[1]

-

The reaction is typically carried out in a solvent, with water being a common choice.[1]

-

The mixture is heated under reflux.

-

The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[1]

-

Upon completion, the catalyst is separated (e.g., using an external magnet if a magnetic catalyst is used) and washed with a solvent like hot ethanol.[1]

-

The reaction mixture is then cooled to room temperature, allowing the enrofloxacin base to precipitate.

-

The solid product is collected by filtration.

This process has been reported to achieve high yields, in some cases up to 96%.[2]

Conversion to Enrofloxacin Monohydrochloride

The synthesized enrofloxacin base is then converted to its monohydrochloride salt.

A general experimental protocol is as follows:

-

The crude enrofloxacin solid is dissolved in dilute hydrochloric acid.[3]

-

The pH of the solution is then adjusted with an alkali to a range of 7.2-7.3 to precipitate the crude product.[3]

-

The resulting solid is collected by filtration to yield the crude enrofloxacin monohydrochloride.

-

Further purification is then carried out, typically through recrystallization.

The yield for the formation of enrofloxacin hydrochloride can range from 10% to 90%, depending on the specific conditions and subsequent purification steps.[4]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of enrofloxacin monohydrochloride.

Purification Methods

The purification of enrofloxacin monohydrochloride is crucial to remove unreacted starting materials, byproducts, and other impurities. The two primary methods employed are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical for successful purification.

Experimental Protocol:

-

Solvent Selection: Identify a suitable solvent in which enrofloxacin monohydrochloride is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include methanol (B129727) and ethanol.[1][2]

-

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can be used to promote crystal formation.

-

Isolation: Collect the purified crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the final product under a vacuum.

Column Chromatography

Column chromatography is employed for more challenging separations or to achieve higher purity.

Experimental Protocol:

-

Column Packing: Prepare a chromatography column with a suitable stationary phase, such as silica (B1680970) gel or neutral alumina. To prevent streaking due to the basic nature of the piperazine (B1678402) ring, the silica gel can be pre-treated with a 1% triethylamine (B128534) solution in the eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Begin elution with a non-polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by introducing a more polar solvent (e.g., methanol).

-

Fraction Collection: Collect the eluent in fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified enrofloxacin monohydrochloride.

Quantitative Data

The following tables summarize quantitative data related to the synthesis and analysis of enrofloxacin and its salts.

Table 1: Synthesis Yields

| Product | Synthesis Method | Reported Yield | Reference |

| Enrofloxacin Base | Reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with N-ethylpiperazine | 96% | [2] |

| Enrofloxacin Hydrochloride | Formation from enrofloxacin base | 10-90% | [4] |

| Enrofloxacin Mesylate | Reaction of enrofloxacin with mesylate | 94.41% | [5] |

Table 2: Analytical HPLC Methods for Enrofloxacin

| Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

| C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile:Water (80:20 v/v) | 1.0 ml/min | 270 nm | [6] |

| C18 (75 mm, 4.6 mm, 5 µm) | Phosphate buffer (pH 3.0):Ethanol (90:10 v/v) | 1.0 ml/min | 254 nm | [7] |

| Nova Pak C18 | 0.02M Phosphate buffer:Acetonitrile (85:15 v/v) | Not specified | Excitation: 280 nm, Emission: 450 nm | [8] |

| C18 (10 µm, 250 mm x 4.6 mm) | 2.18% KH2PO4 (pH 2.4):Acetonitrile (80:20 v/v) | 1.2 ml/min | 294 nm | [9] |

Table 3: Recovery and Detection Limits from HPLC Analysis

| Analytical Method | Accuracy/Recovery | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| HPLC-Fluorescence | 97-104% | 10 ng/g | Not specified | [8] |

| RP-HPLC | 99.1-101.8% | Not specified | Not specified | |

| RP-HPLC | Not specified | 0.001 µg/ml | 0.03 µg/ml | |

| HPLC-UV | 92.39-125.88% (in liver tissue) | 6.66 µg/g (in liver tissue) | 22.2 µg/g (in liver tissue) | [10] |

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Enrofloxacin exerts its bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[3][11] These enzymes are crucial for managing DNA topology during replication, recombination, and transcription.[11]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is necessary for the unwinding of the DNA double helix during replication.[3]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of replicated daughter chromosomes, allowing them to segregate into daughter cells during cell division.[3]

Enrofloxacin binds to the complex formed between these enzymes and the bacterial DNA.[3] This binding stabilizes a state where the DNA is cleaved, preventing the enzymes from religating the DNA strands.[3] The accumulation of these DNA breaks disrupts DNA replication and ultimately leads to bacterial cell death.[3][11]

Mechanism of Action Diagram

Caption: Enrofloxacin's mechanism of action via inhibition of DNA gyrase and topoisomerase IV.

References

- 1. researchgate.net [researchgate.net]

- 2. Enrofloxacin synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. WO2015088305A1 - Recrystallised dehydrated enrofloxacin hydrochloride complex, and method for producing same - Google Patents [patents.google.com]

- 5. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bridging one health and sustainable analysis: enrofloxacin quantification amid combined therapy and its active metabolite in various matrices using green RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancing the Bioavailability of a Novel Enrofloxacin Salt by Inhibiting Precipitation via a Crystallization Inhibitor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Ion-pairing and reversed phase liquid chromatography for the determination of three different quinolones: Enrofloxacin, lomefloxacin and ofloxacin - Arabian Journal of Chemistry [arabjchem.org]

- 10. veterinaryworld.org [veterinaryworld.org]

- 11. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of Enrofloxacin Monohydrochloride Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of enrofloxacin (B1671348) monohydrochloride dihydrate (C₁₉H₂₃FN₃O₃⁺·Cl⁻·2H₂O), a crucial fluoroquinolone antibiotic. A comprehensive understanding of its solid-state properties is paramount for drug development, formulation, and ensuring therapeutic efficacy. This document summarizes the key crystallographic data, details the experimental protocols for its characterization, and visualizes the analytical workflow.

Crystallographic Data Summary

The crystal structure of enrofloxacin monohydrochloride dihydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c. The asymmetric unit is notably complex, containing two independent monocations of protonated enrofloxacin, two chloride anions, and four water molecules.[1][2][3][4][5] This arrangement highlights the intricate network of interactions governing the crystal packing.

Key crystallographic data are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1874 (3) |

| b (Å) | 21.1475 (8) |

| c (Å) | 26.5106 (10) |

| α (°) | 90 |

| β (°) | 91.407 (4) |

| γ (°) | 90 |

| Volume (ų) | 4028.3 (3) |

| Z | 8 |

| Temperature (K) | 130 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.24 |

| Crystal size (mm) | 0.47 × 0.14 × 0.04 |

Table 1: Unit Cell Parameters for Enrofloxacin Monohydrochloride Dihydrate.[3][4][5]

Molecular and Crystal Structure Insights

In the crystalline state, the piperazinium rings of both independent enrofloxacin cations adopt a stable chair conformation.[2][3][4] The dihedral angles between the cyclopropyl (B3062369) ring and the quinoline (B57606) ring system are 56.55 (2)° and 51.11 (2)°.[2][3][4]

The crystal structure is stabilized by a robust network of hydrogen bonds. An intramolecular O—H···O hydrogen bond is present in each enrofloxacin cation.[2][3][4] Furthermore, the components are interconnected through intermolecular O—H···Cl, N—H···Cl, and O—H···O hydrogen bonds.[1][2][3] A notable π–π stacking interaction is also observed between the benzene (B151609) rings of adjacent molecules, with a centroid–centroid distance of 3.6726 (13) Å, contributing to the formation of a three-dimensional supramolecular array.[1][2][3][4]

Experimental Protocols

This section details the methodologies employed for the synthesis, crystallization, and characterization of enrofloxacin monohydrochloride dihydrate.

Synthesis and Crystallization

Single crystals of enrofloxacin monohydrochloride dihydrate suitable for X-ray diffraction were obtained by the slow evaporation method. A saturated solution was prepared by dissolving enrofloxacin in a mixture of water, ethanol, and acetone (B3395972) (3:2:1 v/v/v).[3][4] The solution was allowed to evaporate at room temperature over a period of one month, yielding diffraction-quality crystals.[3][4]

Single-Crystal X-ray Diffraction (SCXRD)

The crystallographic data were collected on a diffractometer using Mo Kα radiation at a temperature of 130 K.[3][4][5] Data reduction and absorption correction were performed using appropriate software. The structure was solved using direct methods and refined by least-squares minimization. Hydrogen atoms of the hydroxyl and amine groups were located in a difference map and refined with bond-length restraints, while other hydrogen atoms were placed in geometrically idealized positions.[4]

X-ray Powder Diffraction (XRPD)

X-ray powder diffraction (XRPD) is a vital technique for phase identification and purity analysis of bulk crystalline materials. For enrofloxacin and its derivatives, XRPD patterns are typically recorded using a powder diffractometer with Cu Kα radiation. The samples are scanned over a specific 2θ range to obtain a characteristic diffraction pattern.

Further Characterization

In addition to X-ray diffraction techniques, the synthesized compound was further characterized by:

-

Mass Spectrometry: To confirm the presence of the chloride ion and the molecular weight of the enrofloxacin cation.[3][5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the protonation state of the enrofloxacin molecule.

-

Thermal Analysis (DSC/TGA): To investigate the thermal stability and dehydration processes of the crystalline solid.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for the crystal structure analysis of enrofloxacin monohydrochloride dihydrate.

References

The Antibacterial Spectrum of Enrofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antibacterial spectrum of enrofloxacin (B1671348), a synthetic fluoroquinolone antibiotic widely used in veterinary medicine. It details the drug's mechanism of action, quantitative efficacy against a broad range of pathogens, and the standardized experimental protocols used for its evaluation.

Introduction

Enrofloxacin, a member of the fluoroquinolone class of carboxylic acid derivatives, is a concentration-dependent bactericidal agent with a broad spectrum of activity.[1][2] It is effective against a wide array of Gram-negative and Gram-positive bacteria, as well as atypical pathogens like Mycoplasma species.[2][3] Its mechanism of action, rapid absorption, and wide distribution into tissues make it a critical tool for treating various bacterial infections in animals, including those of the respiratory, urinary, digestive, and dermal systems.[4][5][6][7]

Mechanism of Action

Enrofloxacin's bactericidal activity is achieved through the inhibition of essential bacterial enzymes that control DNA topology: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][8]

-

In Gram-negative bacteria , the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for DNA replication and transcription.[8][9]

-

In Gram-positive bacteria , the primary target is topoisomerase IV, which is vital for the separation of replicated daughter chromosomes during cell division.[8]

Enrofloxacin binds to the complex formed between these enzymes and the bacterial DNA.[3][10] This binding stabilizes a transient state where the DNA is cleaved, preventing the enzyme from resealing the break.[8] The accumulation of these DNA strand breaks, coupled with the halt of DNA processing, leads to rapid bacterial cell death, typically within 20-30 minutes of exposure.[1][8]

Caption: Mechanism of action of enrofloxacin targeting bacterial DNA synthesis.

Spectrum of Antibacterial Activity

Enrofloxacin is characterized by its broad-spectrum activity, covering a wide range of clinically relevant veterinary pathogens.[11][12][13] However, its efficacy varies between different groups of bacteria. It is particularly effective against Gram-negative bacteria but generally less active against Gram-positive cocci and most anaerobic bacteria.[7][14]

Caption: Overview of enrofloxacin's antibacterial spectrum.

Gram-Negative Bacteria

Enrofloxacin demonstrates excellent activity against most Gram-negative bacteria, which is a key feature of its clinical utility.[11][14] It is highly effective against:

-

Enterobacteriaceae : Including Escherichia coli, Salmonella spp., Klebsiella spp., Proteus spp., and Enterobacter spp.[1][8][14]

-

Pasteurella multocida [8]

-

Haemophilus spp. [14]

-

Campylobacter spp. [1]

Gram-Positive Bacteria

The activity of enrofloxacin against Gram-positive bacteria is more variable.

-

Effective : It is generally effective against Staphylococcus species, including some penicillinase-producing and methicillin-resistant strains (S. aureus, S. intermedius).[1][5][14]

-

Limited/Deficient Activity : It is not as effective against Gram-positive cocci like Enterococcus faecalis and Enterococcus faecium, and its activity against Streptococcus species is limited.[5][8][14]

Atypical and Other Bacteria

Enrofloxacin is effective against several atypical pathogens that lack a cell wall and are resistant to many other classes of antibiotics.

Quantitative Efficacy Data: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The tables below summarize the MIC values for enrofloxacin against common veterinary pathogens.

Table 1: Enrofloxacin MIC Values for Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|

| Escherichia coli | 0.022 - 0.03 | 0.05 | 16.21 |

| Salmonella typhimurium | ≤ 0.125 - 1.0 | 0.25 | - |

| Pseudomonas aeruginosa | 0.05 - >8 | - | - |

| Klebsiella spp. | ≤ 0.03 - 2 | - | - |

| Proteus mirabilis | ≤ 0.015 - 0.25 | - | - |

| Pasteurella multocida | <0.015 - 0.03 | - | - |

| Enterobacter spp. | ≤ 0.015 - 0.5 | - | - |

Data compiled from sources:[1][9][15][16][17]

Table 2: Enrofloxacin MIC Values for Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.0925 - 64 | - | - |

| Staphylococcus spp. | 0.06 - 1 | - | - |

| Streptococcus spp. (alpha-hemolytic) | 0.25 - 4 | - | - |

| Enterococcus spp. | 0.25 - 8 | - | - |

Data compiled from sources:[1][15]

Note: MIC values can vary significantly based on the isolate, geographic location, and testing methodology.

Mechanisms of Resistance

Bacterial resistance to enrofloxacin is a growing concern and typically arises from one or more of the following mechanisms:[3]

-

Target-Site Mutations : Chromosomal mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, or parE genes, which encode the subunits of DNA gyrase and topoisomerase IV. These mutations alter the drug's binding site, reducing its affinity and efficacy.[18]

-

Reduced Intracellular Concentration : This is achieved by either overexpressing chromosomally-encoded efflux pumps (which actively transport the drug out of the cell) or by decreasing the expression of outer membrane porins, limiting drug entry.[3][18][19]

-

Plasmid-Mediated Quinolone Resistance (PMQR) : Bacteria can acquire resistance genes on mobile genetic elements like plasmids.[18] These genes may encode Qnr proteins that protect the target enzymes, an enzyme (AAC(6')-Ib-cr) that modifies and inactivates enrofloxacin, or plasmid-encoded efflux pumps.[3][18]

Experimental Protocols

Standardized protocols are essential for the accurate determination of antibacterial activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[20][21]

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This is considered a gold-standard method for quantitative susceptibility testing.[20]

Principle: A standardized suspension of bacteria is tested against serial twofold dilutions of enrofloxacin in a liquid growth medium. The MIC is the lowest concentration that completely inhibits visible bacterial growth after a defined incubation period.

Detailed Methodology:

-

Preparation of Enrofloxacin Stock Solution: Prepare a stock solution of enrofloxacin at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Add 50 µL of the enrofloxacin stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This results in wells containing 50 µL of varying drug concentrations.

-

-

Inoculum Preparation:

-

From an overnight culture on an agar (B569324) plate, select several colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22]

-

Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[20]

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. This brings the final volume in each well to 100 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Seal the plates and incubate at 35-37°C for 16-24 hours in ambient air.[20]

-

Reading Results: The MIC is determined as the lowest concentration of enrofloxacin at which there is no visible turbidity (bacterial growth).

Caption: Workflow for MIC determination via the broth microdilution method.

Time-Kill Assay Protocol

Principle: This dynamic assay measures the rate of bacterial killing by an antibiotic over time. It provides information on whether an agent is bactericidal or bacteriostatic and the concentration-dependency of its effect.

General Methodology:

-

Prepare tubes of broth containing enrofloxacin at various concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC) and a growth control tube without the antibiotic.[17]

-

Inoculate all tubes with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

-

Incubate all tubes at 37°C, typically with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.[17]

-

Perform serial dilutions of the aliquot in sterile saline and plate onto appropriate agar plates to determine the viable bacterial count (CFU/mL).

-

Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination

Principle: The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. Fluoroquinolones like enrofloxacin exhibit a significant PAE.[1]

General Methodology:

-

Expose a bacterial culture in the logarithmic growth phase to a specific concentration of enrofloxacin (e.g., 10x MIC) for a short period (e.g., 1-2 hours).

-

Remove the antibiotic from the culture medium. This is typically done by centrifugation, washing the bacterial pellet with fresh medium, and resuspending, or by significant dilution (e.g., 1:1000) into fresh, drug-free medium.

-

Monitor the growth of the previously exposed bacteria and a control culture (not exposed to the antibiotic) by measuring viable counts at regular intervals.

-

The PAE is calculated using the formula: PAE = T - C, where 'T' is the time required for the viable count of the test culture to increase by 1-log₁₀ above the count observed immediately after drug removal, and 'C' is the corresponding time for the unexposed control culture.

References

- 1. Enrofloxacin - Wikipedia [en.wikipedia.org]

- 2. Enrofloxacin: a new antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Enrofloxacin 101: Enrofloxacin for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 6. Articles [globalrx.com]

- 7. scirp.org [scirp.org]

- 8. nbinno.com [nbinno.com]

- 9. vetmed.illinois.edu [vetmed.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. Enrofloxacin Baytril for Dogs and Cats [webmd.com]

- 12. researchgate.net [researchgate.net]

- 13. A Review of Enrofloxacin for Veterinary Use [scirp.org]

- 14. ldh.la.gov [ldh.la.gov]

- 15. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 16. Comparing the minimum inhibitory and mutant prevention concentrations of selected antibiotics against animal isolates of Pasteurella multocida and Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic–Pharmacodynamic Modeling of Enrofloxacin Against Escherichia coli in Broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. journals.asm.org [journals.asm.org]

- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 21. EUCAST: MIC Determination [eucast.org]

- 22. Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Enrofloxacin in Poultry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin (B1671348), a fluoroquinolone antibiotic developed exclusively for veterinary use, is a cornerstone in the management of bacterial infections in poultry. Its broad spectrum of activity against Gram-negative and Gram-positive bacteria, coupled with favorable pharmacokinetic properties, has led to its widespread use in treating respiratory, enteric, and systemic infections.[1][2] A thorough understanding of its pharmacokinetic profile and metabolic fate within different poultry species is paramount for optimizing dosage regimens, ensuring therapeutic efficacy, and safeguarding food safety by minimizing drug residues. This guide provides a comprehensive overview of the pharmacokinetics and metabolism of enrofloxacin in poultry, with a focus on data-driven insights and detailed experimental methodologies.

Pharmacokinetic Profile of Enrofloxacin in Poultry

The pharmacokinetic behavior of enrofloxacin in poultry is characterized by rapid absorption and extensive distribution to various tissues.[1][3] The drug is available in oral and parenteral formulations, with oral administration through drinking water being a common route for mass medication in commercial poultry operations.[4]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of enrofloxacin in broiler chickens and turkeys following various routes of administration. These values can vary based on factors such as age, health status, and specific experimental conditions.

Table 1: Pharmacokinetic Parameters of Enrofloxacin in Broiler Chickens

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½β (h) | Bioavailability (F%) | Reference |

| Oral | 5 | 0.99 | 2 | 12.5-13.7 (MRT) | 80.1 | [5] |

| Oral | 10 | 2.44 ± 0.06 | 1.64 ± 0.04 | 14.23 ± 0.46 | 64.0 ± 0.2 | [6][7] |

| Oral | 10 | 1.61 ± 0.203 | 2 | 8.391 ± 0.312 | 78.96 ± 6.728 | [8] |

| Oral | 10 | 1.79 ± 0.283 | 2 | 8.458 ± 0.906 | 88.94 ± 10.89 | [8] |

| Oral | 10 | 1.35 | 4 | 24.76 ± 3.67 | - | [9] |

| Oral | 10 | 2.06 | 1.84 | - | 77.3 | [10] |

| Oral | 10 | 1.535 | 1.0 | 13.2 | - | [11] |

| Intravenous | 5 | - | - | 12.5-13.7 (MRT) | - | [5] |

| Intravenous | 10 | - | - | 10.29 ± 0.45 | - | [6][7] |

| Intramuscular | 5 | 2.01 | 1 | 12.5-13.7 (MRT) | - | [5] |

| Intramuscular | 10 | - | - | 4.06 | 87.5 | [3][12] |

| Subcutaneous | 10 | - | - | 4.48 | 80.8 | [3][12] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½β: Elimination half-life; MRT: Mean Residence Time. Values are presented as mean ± standard error or as a range where applicable.

Table 2: Pharmacokinetic Parameters of Enrofloxacin in Turkeys

| Route of Administration | Dose (mg/kg) | Sex | Cmax (µg/mL) | F (%) | Reference |

| Oral | 10 | Male | - | 79.61 | [13] |

| Oral | 10 | Female | - | 77.83 | [13] |

| Intravenous | 10 | Male | - | - | [13] |

| Intravenous | 10 | Female | - | - | [13] |

Cmax: Maximum plasma concentration; F: Bioavailability. Note: Detailed Cmax and Tmax values for oral administration in turkeys were not specified in the cited study.

Metabolism of Enrofloxacin

The primary metabolic pathway for enrofloxacin in poultry is de-ethylation to its active metabolite, ciprofloxacin (B1669076).[1][6][7][14] This biotransformation occurs mainly in the liver.[1] Ciprofloxacin itself possesses significant antibacterial activity, contributing to the overall therapeutic effect of enrofloxacin administration. The extent of this metabolism can be assessed by the ratio of the Area Under the Curve (AUC) of ciprofloxacin to that of enrofloxacin.

In turkeys, the ratio of ciprofloxacin AUC to enrofloxacin AUC was found to be 4.4% in males and 6.84% in females after intravenous administration.[13] Following oral administration in turkeys, higher serum concentrations of ciprofloxacin were observed in females.[13] In broiler chickens, the plasma level of ciprofloxacin was calculated to be 4.9% of the enrofloxacin level based on the ratio of their respective mean AUCs.[9]

Metabolic conversion of enrofloxacin to ciprofloxacin in the liver.

Experimental Protocols

The following section outlines a generalized experimental protocol for conducting a pharmacokinetic study of enrofloxacin in poultry, based on methodologies reported in the scientific literature.

Animal Model and Housing

-

Species: Broiler chickens (e.g., Ross, Cobb) or turkeys of a specific age and weight range.[4][5]

-

Health Status: Clinically healthy birds, acclimatized to the experimental conditions for a period of at least one week prior to the study.[15]

-

Housing: Housed in pens with controlled temperature, humidity, and lighting, with ad libitum access to feed and water. Feed should be antibiotic-free.[15]

Drug Administration

-

Formulation: Commercially available enrofloxacin oral solution or injectable formulation.

-

Dose: A predetermined dose, typically ranging from 5 to 10 mg/kg body weight.[3][5]

-

Routes of Administration:

Blood Sampling

-

Sampling Sites: Blood samples are typically collected from the jugular vein or a wing vein.[5]

-

Sampling Time Points: A series of blood samples are collected at predetermined time intervals post-drug administration. A typical schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours.[5]

-

Sample Processing: Blood is collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -20°C or lower until analysis.

Analytical Methodology

-

Technique: High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection is a commonly used method for the quantification of enrofloxacin and ciprofloxacin in plasma and tissues.[1][16] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity.[17]

-

Sample Preparation: This typically involves a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix.[16][17]

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.[1][17]

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1][17]

-

Detection: Fluorescence detection with excitation and emission wavelengths typically around 280 nm and 450 nm, respectively.[1]

-

Pharmacokinetic Analysis

-

The plasma concentration-time data for each bird is analyzed using non-compartmental or compartmental pharmacokinetic models with the aid of specialized software (e.g., WinNonlin).[8][9]

-

Key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t½β), and bioavailability (F) are calculated.

A typical experimental workflow for a poultry pharmacokinetic study.

Residue Depletion

The depletion of enrofloxacin and its metabolite ciprofloxacin from edible tissues is a critical consideration for ensuring food safety. Studies have shown that these residues can persist in various tissues, with the liver often exhibiting the slowest depletion rate.[18] Withdrawal times are established based on the time it takes for residue levels to fall below the maximum residue limits (MRLs) set by regulatory authorities. It is important to note that residues can also accumulate in non-edible tissues such as feathers, which can be a potential source of environmental contamination.[4][18]

Conclusion

The pharmacokinetic profile of enrofloxacin in poultry is well-characterized, demonstrating good absorption, wide distribution, and a rate of elimination that allows for effective therapeutic concentrations to be maintained with appropriate dosing regimens. The metabolism to ciprofloxacin contributes to its overall antibacterial efficacy. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this important veterinary antibiotic. A thorough understanding of these principles is essential for the responsible and effective use of enrofloxacin in poultry production, ultimately contributing to both animal health and public safety.

References

- 1. scispace.com [scispace.com]

- 2. brieflands.com [brieflands.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of enrofloxacin given by the oral, intravenous and intramuscular routes in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. Pharmacokinetics and residues of enrofloxacin in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics, Pharmacodynamic Efficacy Prediction Indexes and Monte Carlo Simulations of Enrofloxacin Hydrochloride Against Bacterial Strains That Induce Common Clinical Diseases in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic evaluation of enrofloxacin in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of enrofloxacin and its metabolite ciprofloxacin in male and female turkeys following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ex vivo pharmacokinetic/pharmacodynamic of hexahydrocolupulone against Clostridium perfringens in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Open Veterinary Journal [openveterinaryjournal.com]

- 17. Screening for Enrofloxacin and Ciprofloxacin Residues in Chicken Liver by Liquid Chromatography Tandem Mass Spectrometry Accompanied by Optimal Liquid-liquid Extraction with Phosphoric Acid [arccjournals.com]

- 18. researchgate.net [researchgate.net]

In Vitro Toxicological Profile of Enrofloxacin Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of enrofloxacin (B1671348) monohydrochloride, a widely used fluoroquinolone antibiotic in veterinary medicine.[1] The following sections detail its cytotoxic and genotoxic effects, the underlying molecular mechanisms, and standardized protocols for its toxicological assessment.

Cytotoxicity of Enrofloxacin

Enrofloxacin has been shown to exert cytotoxic effects in a variety of eukaryotic cell types in a dose- and time-dependent manner.[2][3] The primary mechanisms underlying its cytotoxicity involve the inhibition of cell proliferation and the induction of apoptosis.[2][3]

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of enrofloxacin in different cell lines, providing a comparative measure of its cytotoxic potential.

| Cell Line | Organism | Cell Type | IC50 Value | Exposure Time | Assay |

| Loach fin cells | Loach | Fibroblast | ~512.5 mg/L (1296.2 µM) | Not Specified | Not Specified |

| Canine tendon cells | Dog | Tenocyte | >200 µg/mL | 4 days | XTT |

| Canine chondrocytes | Dog | Chondrocyte | >200 µg/mL | 4 days | XTT |

| THLE-2 | Human | Hepatocyte | 13.11 µg/L | 72 hours | CCK-8 |

| Bovine peripheral lymphocytes | Cow | Lymphocyte | Cytotoxic at 50, 100, and 150 µg/mL | 24 hours | MTT |

| Bovine cumulus cells | Cow | Cumulus cell | Cytotoxic at 150 µg/mL | 24 hours | MTT |

Genotoxicity of Enrofloxacin

Enrofloxacin exhibits genotoxic potential, inducing DNA damage and chromosomal aberrations in various cell types.[4][5] This is a critical consideration in the safety assessment of the drug.

Quantitative Genotoxicity Data

The table below presents a summary of the genotoxic effects of enrofloxacin observed in different in vitro studies.

| Cell Line | Organism | Effect | Concentration | Assay |

| Bovine peripheral lymphocytes | Cow | Increased DNA damage | 50, 100, 150 µg/mL | Comet Assay |

| Bovine peripheral lymphocytes | Cow | Increased micronuclei frequency | 50, 100 µg/mL | Micronucleus Test |

| Human lymphocytes | Human | Chromosomal aberrations (breaks, gaps) | Not Specified | Not Specified |

| Canine tendon cells | Dog | DNA fragmentation | 200 µg/mL | Not Specified |

| Canine chondrocytes | Dog | DNA fragmentation | 200 µg/mL | Not Specified |

Mechanisms of Enrofloxacin-Induced Toxicity

The toxicity of enrofloxacin is primarily mediated through the induction of apoptosis and oxidative stress.

Apoptosis Induction

Enrofloxacin has been demonstrated to induce apoptosis through the mitochondrial pathway.[4][6] This involves changes in mitochondrial morphology, the formation of the apoptosome, and the activation of executive caspases.[4]

Oxidative Stress

The generation of reactive oxygen species (ROS) and subsequent oxidative stress is another key mechanism of enrofloxacin toxicity.[2][7] This can lead to cellular damage and contribute to both cytotoxicity and genotoxicity. Enrofloxacin administration has been shown to increase levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decrease the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[7]

Experimental Protocols

The following are detailed methodologies for key in vitro toxicology assays used to evaluate the effects of enrofloxacin.

MTT Assay for Cytotoxicity

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[8][9]

Materials:

-

96-well plates

-

Cell culture medium

-

Enrofloxacin monohydrochloride stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of enrofloxacin in a cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the enrofloxacin dilutions to the respective wells. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[10]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][12]

Materials:

-

Microscope slides

-

Low melting point agarose

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Harvest cells after treatment with enrofloxacin.

-

Mix a small aliquot of the cell suspension with low melting point agarose.

-

Pipette the cell-agarose mixture onto a microscope slide and allow it to solidify.

-

Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.

-

Neutralize and stain the DNA.

-

Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software.

In Vitro Micronucleus Test for Genotoxicity

This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[13][14]

Materials:

-

Cell culture flasks or plates

-

Enrofloxacin monohydrochloride stock solution

-

Cytochalasin B (to block cytokinesis)

-

Fixative (e.g., methanol:acetic acid)

-

Staining solution (e.g., Giemsa or a fluorescent DNA stain)

-

Microscope

Procedure:

-

Culture cells and treat them with various concentrations of enrofloxacin for a period that allows for at least one cell division.

-

Add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells.

-

Harvest the cells and fix them onto microscope slides.

-

Stain the slides to visualize the nuclei and micronuclei.

-

Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) under a microscope.

-

Compare the frequency of micronuclei in treated cells to that in untreated control cells.

Conclusion

The in vitro toxicological profile of enrofloxacin monohydrochloride indicates clear evidence of cytotoxicity and genotoxicity across various cell types. The primary mechanisms of toxicity involve the induction of apoptosis via the mitochondrial pathway and the generation of oxidative stress. The standardized protocols provided in this guide offer a framework for the consistent and reliable assessment of these toxicological endpoints. A thorough understanding of this profile is essential for researchers, scientists, and drug development professionals to ensure the safe and effective use of this important veterinary antibiotic.

References

- 1. Cytotoxicity and apoptosis induced by enrofloxacin in loach fin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity induced by ciprofloxacin and enrofloxacin: oxidative stress and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of enrofloxacin on canine tendon cells and chondrocytes proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of the mitochondrial pathway of apoptosis by enrofloxacin in the context of the safety issue of its use in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journalarrb.com [journalarrb.com]

- 7. researchgate.net [researchgate.net]

- 8. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 12. researchgate.net [researchgate.net]

- 13. criver.com [criver.com]

- 14. crpr-su.se [crpr-su.se]

Enrofloxacin Monohydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of enrofloxacin (B1671348) monohydrochloride, a fluoroquinolone antibiotic with broad-spectrum activity. This document details its chemical and physical properties, mechanism of action, and key experimental protocols relevant to its study and application in research and drug development.

Core Compound Information

Enrofloxacin monohydrochloride is the hydrochloride salt of enrofloxacin, a synthetic chemotherapeutic agent. It belongs to the fluoroquinolone class of antibiotics and is widely used in veterinary medicine.

Physicochemical and Identity Properties

The fundamental chemical and physical properties of enrofloxacin and its monohydrochloride form are summarized below for easy reference.

| Property | Value (Enrofloxacin Monohydrochloride) | Value (Enrofloxacin Free Base) |

| CAS Number | 93106-59-3 | 93106-60-6 |

| Molecular Formula | C₁₉H₂₃ClFN₃O₃[1] | C₁₉H₂₂FN₃O₃ |

| Molecular Weight | 395.86 g/mol [1] | 359.39 g/mol |

| Appearance | Pale yellow crystals[2] | Solid powder or crystals |

| Melting Point | Not specified | 219-221°C[2] |

| Water Solubility | Freely soluble in aqueous solution | Slightly soluble at pH 7[2] |

| Solubility in Organic Solvents | Soluble in DMSO | Soluble in DMSO (1 mg/ml) and DMF (10 mg/ml) |

Mechanism of Action: Inhibition of Bacterial DNA Replication

Enrofloxacin exerts its bactericidal effect by inhibiting two key bacterial enzymes essential for DNA replication: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of bacterial DNA during replication, transcription, and repair.

The inhibition of these enzymes by enrofloxacin leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks. This disruption of the DNA replication process ultimately leads to bacterial cell death. The primary target in Gram-negative bacteria is DNA gyrase, while in Gram-positive bacteria, it is primarily topoisomerase IV.

Mechanism of Action of Enrofloxacin.

Antimicrobial Spectrum and Efficacy

Enrofloxacin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for enrofloxacin against various bacterial species. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mycoplasma bovis | 0.312 | ||

| Escherichia coli | 0.04 - 64 | 0.5 | 16.21 |

| Salmonella enterica | 0.125 | ||

| Pasteurella multocida | 0.015 | 0.03 | |

| Staphylococcus aureus | 0.12 | 0.25 | |

| Streptococcus suis | 0.25 | 0.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of enrofloxacin.

Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of enrofloxacin using the broth microdilution method.

1. Preparation of Materials:

-

Enrofloxacin monohydrochloride stock solution (e.g., 1 mg/mL in a suitable solvent).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

2. Procedure:

-

Serially dilute the enrofloxacin stock solution in CAMHB across the wells of the microtiter plate to achieve a range of desired concentrations.

-

Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of enrofloxacin that completely inhibits visible bacterial growth.

Antimicrobial Susceptibility Testing Workflow.

DNA Gyrase Inhibition Assay

This assay measures the ability of enrofloxacin to inhibit the supercoiling activity of DNA gyrase.

1. Reagents and Materials:

-

Purified E. coli DNA gyrase (subunits A and B).

-

Relaxed pBR322 plasmid DNA.

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin).

-

Enrofloxacin solutions at various concentrations.

-

Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol).

-

Agarose (B213101) gel (1%) and electrophoresis equipment.

2. Protocol:

-

Prepare reaction mixtures on ice containing assay buffer, relaxed pBR322 DNA, and the desired concentration of enrofloxacin (or vehicle control).

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme.

-